molecular formula C8H7N3O2 B1377209 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1215780-28-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B1377209
CAS No.: 1215780-28-1
M. Wt: 177.16 g/mol
InChI Key: USTDMISXTWJATE-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with a methyl group at position 3 and a carboxylic acid substituent at position 6. Its molecular formula is C₉H₇N₃O₂, with a molecular weight of 209.23 g/mol and a CAS registry number of 83817-53-2 . The compound is recognized for its structural versatility in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. It is commercially available through multiple suppliers, with synonyms including SCHEMBL10378912 and ZINC40351405 .

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTDMISXTWJATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with formic acid and sodium nitrite, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Information

  • Molecular Formula : C8H7N3O2C_8H_7N_3O_2
  • Molecular Weight : 177.16 g/mol
  • SMILES Notation : CC1=NN=C2N1C=CC(=C2)C(=O)O
  • InChI Key : USTDMISXTWJATE-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+178.06111134.4
[M+Na]+200.04305147.7
[M+NH4]+195.08765141.4
[M+K]+216.01699144.7
[M-H]-176.04655133.8

Chemistry

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis.

Types of Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using sodium borohydride.
  • Substitution : The carboxylic acid group can be replaced by other functional groups through nucleophilic substitution.

Biology

The compound has shown potential as an antimicrobial and antiviral agent in biological studies. Its interaction with biological macromolecules suggests that it may influence enzyme activity and gene expression.

Biochemical Interactions

  • Cytochrome P450 Enzymes : The compound binds to cytochrome P450 enzymes, affecting drug metabolism.
  • Nucleic Acids : Potential interactions with nucleic acids could impact gene expression and protein synthesis.

Medicine

Research is ongoing into the therapeutic applications of this compound, particularly in anticancer and anti-inflammatory contexts. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized to develop new materials with specific electronic and optical properties. Its unique structural features allow for innovations in material science.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various triazolopyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Case Study 2: Drug Metabolism

Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could inhibit certain isoforms involved in drug metabolism, which is crucial for understanding its pharmacokinetic profile .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. Additionally, it can interact with signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound Methyl (C-3), COOH (C-7) C₉H₇N₃O₂ 209.23 Reference compound
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid None (parent compound), COOH (C-7) C₇H₅N₃O₂ 163.13 Lacks methyl group; lower molecular weight
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid Oxan-4-yl (C-3), COOH (C-7) C₁₀H₁₁N₃O₂ 205.21 Bulkier substituent (tetrahydrofuran derivative) at C-3
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Dimethylamino (C-7), COOH (C-3) C₉H₁₀N₄O₂ 206.21 Substituent positions reversed (COOH at C-3)
3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid Methyl (C-3), COOH (C-7) C₇H₆N₄O₂ 178.15* Different triazolo ring arrangement ([1,2,3] vs. [1,2,4])
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester Ethyl ester (C-7) C₉H₉N₃O₂ 191.19 Esterified carboxylic acid

Note: reports a molecular weight of 346.46 g/mol for this compound, which conflicts with the formula C₇H₆N₄O₂ (calculated MW: 178.15). This discrepancy may indicate an error in the source data.

Key Observations

Impact of Substituents: The methyl group at C-3 in the target compound increases hydrophobicity compared to the parent acid (163.13 g/mol) .

Positional Isomerism: Reversing substituent positions (e.g., dimethylamino at C-7 vs. C-3) alters electronic distribution and hydrogen-bonding capacity .

Triazolo Ring Variations :

  • The [1,2,3]triazolo isomer () exhibits distinct geometry and electronic properties due to differences in nitrogen atom positioning.

Functional Group Modifications :

  • Esterification of the carboxylic acid (e.g., ethyl ester) enhances lipophilicity, making derivatives more suitable for membrane permeability in pharmaceuticals .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS No. 1215780-28-1) is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure, with a carboxylic acid group at the 7th position and a methyl group at the 3rd position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • SMILES : CC1=NN=C2N1C=CC(=C2)C(=O)O
  • InChIKey : USTDMISXTWJATE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent, antimicrobial agent, and its interactions with enzymes.

Anticancer Activity

Recent studies have indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of triazolo[4,3-a]pyridines showed promising cytotoxic effects against various cancer cell lines. The compound's IC50_{50} values were reported to be effective in inhibiting growth in specific cancer cell lines such as MDA-MB453 and MCF-7 .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-715.3
Other DerivativeMDA-MB45329.1

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

  • Research Findings : In vitro studies have shown that this compound has effective bacteriostatic activity against Staphylococcus aureus and Escherichia coli .
Bacterial StrainActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, which are vital for drug metabolism. Depending on the specific enzyme and reaction context, this interaction can lead to either inhibition or activation of metabolic pathways .
  • Nucleic Acid Interaction : The compound may also influence gene expression and protein synthesis through its interactions with nucleic acids .

Structure-Activity Relationship (SAR)

SAR studies have been conducted to optimize the biological activity of triazolo[4,3-a]pyridine derivatives.

  • Key Findings : Modifications in the substituents on the triazole and pyridine rings significantly affect the compound's potency and selectivity against cancer cells. For example, introducing various functional groups can enhance anticancer efficacy while maintaining low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via lithiation of 3-methyl-triazolopyridine intermediates followed by carboxylation. For example, lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine with LDA (lithium diisopropylamide) at −78°C, followed by reaction with CO₂, yields the carboxylic acid derivative . Purity is validated using HPLC (>97% purity), LC-MS (to confirm molecular ions, e.g., m/z 179.1 [M+H]⁺), and ¹H NMR (e.g., δ 2.56 ppm for the methyl group) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns protons (e.g., methyl groups at δ ~2.5 ppm) and carbons in the triazole-pyridine fused system.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₈H₇N₃O₂; exact mass 177.0535).
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while adhering to green chemistry principles?

  • Methodological Answer : Replace traditional oxidants (e.g., Cr(VI) salts) with sodium hypochlorite (NaClO) in ethanol, achieving ~73% yield via oxidative ring closure of hydrazine intermediates. Room-temperature reactions reduce energy costs, and ethanol serves as a safer solvent . Kinetic studies (via in-situ IR) can monitor reaction progress and identify rate-limiting steps for further optimization.

Q. What strategies exist for functionalizing the 7-carboxylic acid group to improve solubility for biological assays?

  • Methodological Answer :

  • Esterification : React with POCl₃ and alcohols (e.g., ethanol) to form ethyl esters, enhancing lipid solubility .
  • Salt formation : Neutralize the acid with inorganic bases (e.g., NaOH) or organic amines (e.g., piperidine) to create water-soluble salts .
  • Amide coupling : Use EDCI/HOBt to conjugate with amines, enabling prodrug development .

Q. How should researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Conduct systematic SAR studies:

  • Variation of substituents : Compare methyl, trifluoromethyl, and aryl groups at the 3-position .
  • Biological testing standardization : Use consistent in vitro assays (e.g., IC₅₀ determination against kinase targets) and control cell lines .
  • Molecular docking : Validate target binding modes (e.g., ATP-binding pockets) using software like AutoDock .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
  • Light/oxidation stability : Expose to UV light (254 nm) and H₂O₂; assess using TLC or LC-MS .
  • Plasma stability : Incubate with human plasma; quantify parent compound remaining using LC-MS/MS .

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